molecular formula C11H10O3S B1656151 7-Methyl-2-naphthalenesulfonic acid CAS No. 51084-19-6

7-Methyl-2-naphthalenesulfonic acid

Cat. No.: B1656151
CAS No.: 51084-19-6
M. Wt: 222.26 g/mol
InChI Key: LUGQQBPUAULKPK-UHFFFAOYSA-N
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Description

7-Methyl-2-naphthalenesulfonic acid is a high-purity organic compound intended for Research Use Only (RUO) and is a valuable building block in chemical synthesis and materials science. As a derivative of 2-naphthalenesulfonic acid, this methyl-substituted compound serves as a key precursor in the synthesis of more complex molecules, including dyes and fluorescent probes . Researchers utilize structurally similar naphthalenesulfonates, such as 8-anilino-1-naphthalenesulfonate (ANS), as solvatofluorochromic dyes in protein-binding studies . These dyes exhibit weak fluorescence in aqueous environments but display intense, enhanced fluorescence upon binding to hydrophobic regions of proteins, making them essential tools for monitoring protein folding and unfolding transitions, as well as for characterizing surface properties in various research applications . The structural framework of naphthalenesulfonic acids is also integral to the development of polymeric sulfonic acids and other advanced materials . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the technical data sheet for specific handling and storage conditions.

Properties

CAS No.

51084-19-6

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

7-methylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-7H,1H3,(H,12,13,14)

InChI Key

LUGQQBPUAULKPK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

7-Methyl-2-naphthalenesulfonic acid is characterized by the following chemical formula:

  • Molecular Formula : C₁₁H₁₀O₃S
  • Molecular Weight : 218.26 g/mol

The compound features a naphthalene ring substituted with a methyl group and a sulfonic acid group, which significantly influences its chemical behavior and utility in various applications.

Textile and Leather Industry

7-Methyl-2-naphthalenesulfonic acid is primarily used as a dyeing agent in the textile industry. Its properties allow it to act as a leveling agent, ensuring uniform dye uptake on fabrics. Additionally, it is utilized in leather processing to enhance dye penetration and fixation.

Application AreaFunctionality
TextileDyeing agent, leveling agent
LeatherDye penetration enhancer

Pigment Manufacturing

The compound serves as an intermediate in the synthesis of various pigments, particularly azo dyes. Its sulfonic acid group increases the solubility of these dyes in water, making them suitable for a wide range of applications.

Water Treatment

7-Methyl-2-naphthalenesulfonic acid has been investigated for its potential use in water treatment processes. Its ability to form complexes with heavy metals can aid in the removal of contaminants from wastewater.

Biochemical Studies

Research indicates that 7-Methyl-2-naphthalenesulfonic acid can be used as a substrate in biochemical assays to study enzymatic reactions involving sulfonated compounds. Its role in metabolic pathways has been explored, providing insights into the degradation mechanisms of naphthalene derivatives.

Photostabilizers

Recent studies have highlighted its effectiveness as a component in photostabilizers for polymers, particularly poly(vinyl chloride) (PVC). The incorporation of 7-Methyl-2-naphthalenesulfonic acid into polymer formulations has shown to enhance UV stability and prolong material lifespan.

Case Study 1: Textile Dyeing

A study conducted on the use of 7-Methyl-2-naphthalenesulfonic acid in cotton dyeing revealed that its application resulted in improved color fastness and reduced dyeing time compared to traditional methods. The findings indicated a significant reduction in water usage during the dyeing process, highlighting its environmental benefits.

Case Study 2: Photostabilization of PVC

In an experimental setup, PVC films containing various concentrations of 7-Methyl-2-naphthalenesulfonic acid were subjected to UV irradiation. Results demonstrated that films with higher concentrations exhibited lower rates of degradation, confirming the compound's effectiveness as a photostabilizer.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of 7-methyl-2-naphthalenesulfonic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications CAS No. Reference
7-Methyl-2-naphthalenesulfonic acid C₁₁H₁₀O₃S 222.26 -CH₃ (C7), -SO₃H (C2) Surfactants, synthesis 51084-19-6*
7-Amino-4-hydroxy-2-naphthalenesulfonic acid (K Acid) C₁₀H₉NO₄S 239.25 -NH₂ (C7), -OH (C4), -SO₃H (C2) Dye intermediate 90-34-6
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid C₁₁H₁₁NO₄S 269.28 -NHCH₃ (C7), -OH (C4), -SO₃H (C2) Photographic chemicals 22346-43-6
F Acid (7-Hydroxy-2-naphthalenesulfonic acid) C₁₀H₈O₄S 224.23 -OH (C7), -SO₃H (C2) Dyes, pigments 92-43-3
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 372.48 -OH (C7), -SO₃⁻ (C1, C3) Textile auxiliaries 842-18-2

*Sodium salt of 7-methyl-2-naphthalenesulfonic acid.

Key Observations :

  • Electronic Effects: Methyl groups (electron-donating) increase lipophilicity, while amino/hydroxyl groups (electron-withdrawing) enhance polarity and hydrogen bonding .
  • Solubility : Disulfonic acids (e.g., dipotassium 1,3-disulphonate) exhibit higher water solubility due to ionic groups , whereas methyl-substituted derivatives are more soluble in organic solvents.
  • Applications: Amino/hydroxyl derivatives (e.g., K Acid) are critical for azo dye synthesis , while methylated analogs find use in non-polar media (e.g., surfactants).

Research Findings and Industrial Relevance

  • Synthesis Efficiency: Methyl groups in 7-methyl-2-naphthalenesulfonic acid simplify synthesis compared to amino/hydroxyl analogs, which require protective groups .
  • Thermal Stability : Methyl substitution improves thermal stability (≤200°C) compared to hydroxylated analogs like F Acid, which degrade at lower temperatures .

Preparation Methods

Gaseous Sulfur Trioxide as a Sulfonating Agent

Patent WO1991013864A1 describes a method for producing beta-naphthalenesulfonic acid (2-naphthalenesulfonic acid) using gaseous sulfur trioxide (SO₃) diluted with inert gases like nitrogen or air. Adapting this method for 7-methylnaphthalene could yield the target compound:

  • Reaction Setup : 7-methylnaphthalene is melted at 90–95°C to form a homogeneous phase.
  • Sulfonation : A gas mixture containing 10–30 vol% SO₃ is introduced into the melt. The methyl group at the 7-position directs electrophilic substitution to the 2-position due to its electron-donating nature, favoring sulfonation at the beta position of the adjacent ring.
  • Conditions :
    • Molar ratio of 7-methylnaphthalene to SO₃: 1:0.8–1:1.1.
    • Temperature: 85–100°C (optimized at 90–95°C to avoid thermal degradation).

This method avoids solvents, simplifying downstream processing. However, the crude product contains mixtures of sulfonic acids, necessitating isomerization and purification.

Isomerization of Alpha to Beta Isomers

Crude sulfonation mixtures often contain alpha-naphthalenesulfonic acid (1-isomer) as a byproduct. Patent WO1991013864A1 highlights isomerization as a critical step to enhance beta-isomer content:

  • Isomerization Mechanism : Heating the crude mixture in the presence of residual SO₃ or sulfuric acid promotes rearrangement via a sulfonic acid anhydride intermediate.
  • Conditions :
    • Temperature: 120–150°C.
    • Duration: 2–4 hours.
  • Outcome : Achieves a beta:alpha isomer ratio ≥5:1.

For 7-methyl-2-naphthalenesulfonic acid, isomerization ensures minimal contamination from the 1-sulfonic acid derivative, though the methyl group’s steric and electronic effects may reduce byproduct formation compared to unsubstituted naphthalene.

Purification via Selective Salt Formation

Separation of sulfonic acid isomers is challenging due to their similar physical properties. US2955134A demonstrates the use of amine salts for selective precipitation:

  • Ortho-Toluidine Salt Formation :
    • The drowned sulfonation mixture is treated with ortho-toluidine, forming a sparingly soluble ortho-toluidine salt of the beta-isomer.
    • Solubility Data :



































      SaltSolubility in Water (g/100 mL)
      Ortho-toluidine beta-sulfonate0.8 (25°C)
      Ortho-toluidine alpha-sulfonate12.3 (25°C)
    • Filtration isolates the beta-isomer salt, which is then converted to the free acid via acid hydrolysis.

This method achieves >85% purity for the beta-isomer, with potential adaptation for methyl-substituted derivatives.

Industrial-Scale Considerations

Process Optimization

  • SO₃ Utilization : Gas-phase sulfonation minimizes waste and improves atom economy compared to liquid-phase methods.
  • Energy Efficiency : Isomerization and salt precipitation steps are integrated into continuous workflows to reduce downtime.

Challenges

  • Byproduct Management : Methyl groups may increase the likelihood of polysulfonation, requiring precise control of SO₃ stoichiometry.
  • Corrosion Resistance : SO₃ and sulfuric acid necessitate reactors lined with glass or Hastelloy.

Analytical Validation

Post-synthesis characterization is critical:

  • Titrimetric Analysis : Determines sulfonic acid content via neutralization with standardized NaOH.
  • HPLC : Quantifies isomer ratios using a C18 column and UV detection at 254 nm.
  • NMR : Confirms regiochemistry via aromatic proton splitting patterns (e.g., deshielded protons adjacent to the sulfonic acid group).

Emerging Methodologies

Microwave-Assisted Sulfonation

Preliminary studies suggest that microwave irradiation accelerates sulfonation, reducing reaction times from hours to minutes. This approach remains experimental for methylnaphthalenes.

Biocatalytic Approaches

Enzymatic sulfonation using aryl sulfotransferases offers regioselectivity but is currently limited to laboratory-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-methyl-2-naphthalenesulfonic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of 7-methylnaphthalene using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (80–100°C). Post-synthesis purification may involve recrystallization in ethanol/water mixtures or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) can further verify molecular weight.

Q. Which physicochemical properties are critical for experimental design involving 7-methyl-2-naphthalenesulfonic acid?

  • Key Properties :

  • Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO); solubility data for analogs like 2-naphthalenesulfonic acid (2-NSA) can guide preliminary experiments .
  • pKa : Estimated ~1.2–1.5 (sulfonic acid group) based on structural analogs; potentiometric titration under standardized conditions (25°C, 0.1 M ionic strength) is recommended .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, but stability under acidic/basic conditions should be tested via pH-controlled stability studies .

Q. How can spectroscopic methods be applied to characterize 7-methyl-2-naphthalenesulfonic acid?

  • Techniques :

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.5 ppm), with methyl group resonance at δ ~2.5 ppm.
  • FTIR : Strong sulfonic acid S=O stretching vibrations at 1180–1250 cm⁻¹ and O-H stretching at 2500–3300 cm⁻¹.
  • UV-Vis : λmax ~285 nm (naphthalene core) with molar absorptivity calibrated via Beer-Lambert law .

Advanced Research Questions

Q. How can adsorption efficiency of 7-methyl-2-naphthalenesulfonic acid in aqueous systems be optimized?

  • Experimental Design : Use iron-impregnated weakly basic resins (e.g., Fe-D301) in fixed-bed columns. Variables include:

  • Bed height : Increased height (10–50 cm) extends breakthrough time due to enhanced surface area.
  • Flow rate : Optimal at 2–5 mL/min; higher rates reduce contact time, lowering adsorption capacity.
  • Coexisting ions : Competitive adsorption (e.g., Cl⁻, SO₄²⁻) reduces efficiency; pre-treatment with ion-exchange resins mitigates interference. Data modeling via Bed Depth Service Time (BDST) equations improves scalability .

Q. How to resolve contradictions in reported solubility or stability data for 7-methyl-2-naphthalenesulfonic acid?

  • Approach :

  • Reproducibility Checks : Standardize conditions (temperature, pH, solvent purity) using OECD guidelines.
  • Cross-Validation : Compare data from NIST Chemistry WebBook (for analogs like 2-NSA) and peer-reviewed studies. Discrepancies may arise from impurities or measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation products in solution.

Q. What methodologies assess interactions between 7-methyl-2-naphthalenesulfonic acid and metal ions in catalytic systems?

  • Methods :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and stoichiometry for metal-sulfonate complexes.
  • X-ray Absorption Spectroscopy (XAS) : Probes coordination geometry (e.g., Fe³⁺ or Cu²⁺ interactions).
  • Electrochemical Analysis : Cyclic voltammetry evaluates redox behavior in metal-mediated reactions .

Q. How to evaluate environmental and regulatory compliance for lab-scale disposal of 7-methyl-2-naphthalenesulfonic acid?

  • Guidelines :

  • Wastewater Treatment : Adsorption via Fe-D301 resin (recovery >85%) followed by biodegradation screening (OECD 301F).
  • Regulatory Alignment : Classify under UN2583 (corrosive liquids) per OSHA standards; consult safety data sheets (SDS) for handling protocols (e.g., PPE, neutralization with bases) .

Data Contradiction and Validation

Q. How to address conflicting reports on the photostability of 7-methyl-2-naphthalenesulfonic acid?

  • Resolution :

  • Controlled Irradiation Studies : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC.
  • Quantum Yield Calculations : Compare with structurally similar compounds (e.g., 1-naphthalenesulfonic acid) to identify substituent effects.
  • Peer-Data Cross-Reference : Prioritize studies using standardized light sources (e.g., Xenon arc lamps) and ASTM protocols .

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